molecular formula C10H14O2S B3025486 4-(2,5-Dimethylthiophen-3-yl)butanoic acid CAS No. 26420-27-9

4-(2,5-Dimethylthiophen-3-yl)butanoic acid

Cat. No. B3025486
CAS RN: 26420-27-9
M. Wt: 198.28 g/mol
InChI Key: RSLTWBYDRVPLDX-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylthiophen-3-yl)butanoic acid is a chemical compound with the CAS Number: 26420-27-9 . It has a molecular weight of 198.29 and its IUPAC name is 4-(2,5-dimethyl-3-thienyl)butanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14O2S/c1-7-6-9(8(2)13-7)4-3-5-10(11)12/h6H,3-5H2,1-2H3,(H,11,12) . This code provides a specific description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point range of 55-59 degrees Celsius .

Scientific Research Applications

Molecular Modulation and Analysis

4-(2,5-Dimethylthiophen-3-yl)butanoic acid has been utilized as a cyclic substitute in the synthesis of a new class of compounds for modulating the Transient Receptor Potential Vanilloid Type-1 (TRPV1) channel, which plays a significant role in sensory perception such as pain and heat. Derivatives of this compound have shown promise as TRPV1 agonists, displaying good efficacy in comparison to capsaicin, the natural ligand. This suggests potential applications in pain management and the study of sensory neurons (Aiello et al., 2016).

Solar Cell Applications

In the realm of renewable energy, derivatives of 4-(2,5-Dimethylthiophen-3-yl)butanoic acid have been integrated into organic sensitizers for solar cell applications, enhancing the conversion efficiency of incident photons to current. This advancement in molecular engineering has led to significant improvements in the performance of dye-sensitized solar cells, demonstrating the compound's utility in the development of sustainable energy solutions (Sanghoon Kim et al., 2006).

Chemical Synthesis and Characterization

The compound has also been involved in the synthesis and structural characterization of novel chemical entities. For instance, W(CO)5 complexes of 4-oxo-4-(2,5-dimethylazaferrocen-1′-yl)butanoic acid and related compounds have been synthesized, providing insights into their thermal stability and molecular interactions. These studies contribute to the broader understanding of metal-carbonyl tracers in chemical analysis and potential applications in materials science (Kowalski et al., 2009).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

4-(2,5-dimethylthiophen-3-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2S/c1-7-6-9(8(2)13-7)4-3-5-10(11)12/h6H,3-5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLTWBYDRVPLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30305393
Record name 4-(2,5-dimethylthiophen-3-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30305393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Dimethylthiophen-3-yl)butanoic acid

CAS RN

26420-27-9
Record name NSC170644
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170644
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2,5-dimethylthiophen-3-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30305393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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